molecular formula C9H8N2O B1467772 3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1001754-85-3

3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B1467772
CAS No.: 1001754-85-3
M. Wt: 160.17 g/mol
InChI Key: PKDTULJSYQPSFW-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a methyl group at the 3-position and an aldehyde group at the 2-position. It is known for its applications in medicinal chemistry and material science due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. Additionally, this compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter protein function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . By altering the activity of this pathway, this compound can induce changes in gene expression that impact cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules such as DNA and proteins. This compound can form adducts with DNA, leading to mutations and potential carcinogenic effects . Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Changes in gene expression induced by this compound are often a result of its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxic effects and can be used to study its therapeutic potential . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range leads to significant biological responses, while doses below or above this range result in diminished or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The metabolic pathways of this compound are complex and can vary depending on the biological system and conditions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, binding proteins such as albumin can facilitate the distribution of this compound within the bloodstream and its accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes . The subcellular localization of this compound can significantly impact its biological effects and therapeutic potential .

Preparation Methods

The synthesis of 3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core. Another approach includes multicomponent reactions, oxidative coupling, and tandem reactions . Industrial production methods often employ these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-8(6-12)10-9-4-2-3-5-11(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDTULJSYQPSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
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3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
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3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
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Reactant of Route 6
3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

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